molecular formula C12H11N5O2S B2573846 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034371-48-5

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2573846
CAS No.: 2034371-48-5
M. Wt: 289.31
InChI Key: CNBPUFIZPJICJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule compound of significant interest in oncology research, particularly for investigating novel approaches to target MYC-driven cancers. The MYC family of proto-oncogenes encodes transcription factors that are central regulators of cell proliferation, differentiation, and apoptosis, and their dysregulation is a common feature in a wide array of human cancers . Despite its critical role in oncogenesis, the MYC protein has historically been considered a challenging "undruggable" target due to the lack of suitable binding pockets for small molecules . This compound belongs to a class of pyridazinone-derived molecules that have emerged as promising candidates for modulating, and particularly for reducing or inhibiting, the expression and/or activity of MYC . Its molecular structure incorporates a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic scaffold noted for its unique physicochemical properties. The pyridazine ring contributes to a high dipole moment, which can facilitate π-π stacking interactions with biological targets, and offers robust hydrogen-bonding capacity, both of which are crucial for molecular recognition and binding affinity . The primary research value of this compound lies in its potential application as a chemical tool to elucidate MYC biology and its downstream effects. In vitro and in vivo studies using such compounds can lead to phenotypic outcomes such as the decrease of cancer cell viability, the slowing of tumor growth, and the induction of tumor regression in various models, including cell-line derived xenografts (CDX) and patient-derived xenografts (PDX) . Researchers can utilize this compound to explore novel therapeutic pathways for cancers known to be driven by MYC, such as certain breast cancers, colorectal cancers, leukemias, and lymphomas .

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-19-11-5-4-9-14-15-10(17(9)16-11)7-13-12(18)8-3-2-6-20-8/h2-6H,7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBPUFIZPJICJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure This can be achieved through cyclization reactions involving hydrazine and appropriate diketone or β-diketone precursors

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound may exhibit biological activity that could be explored for therapeutic purposes, including antitumor, anti-inflammatory, or antimicrobial properties.

Industry: Its unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Thieno-Triazepine Carboxamides ()

Compounds such as 7b (melting point: 160–162°C) and 7c (melting point: 180–182°C) feature fused thiophene-triazepine systems. These analogs share the thiophene-carboxamide motif but differ in core heterocycles. Their higher melting points suggest greater crystallinity compared to the target compound, which may lack the fused triazepine ring’s rigidity .

Hydrazino-Thiophene Carboxamides ()

Compound 9b (melting point: 202–204°C) incorporates a hydrazino-carbothioamide group. The target compound’s methylene-linked triazolopyridazine may offer improved hydrolytic stability compared to the hydrazine-based linker in 9b, which could be prone to oxidation .

Substituted Acetamide Derivatives ()

CM645540 (1251635-19-4) replaces the methoxy group with a methylsulfanylphenyl substituent.

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy-substituted triazolo-pyridazine core linked to a thiophene-2-carboxamide moiety, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N6O2SC_{13}H_{12}N_{6}O_{2}S, with a molecular weight of approximately 304.34 g/mol. Its structure includes a thiophene ring that is known for its electron-rich properties, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity, including anticancer and antimicrobial properties. The specific biological activities of this compound have been explored in various studies:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of triazolo-pyridazine compounds can inhibit c-Met kinase activity and demonstrate cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, certain triazolo derivatives exhibited IC50 values in the range of 1–5 μM against these cell lines, indicating moderate to high potency .
  • Antimicrobial Activity :
    • Compounds similar to this compound have shown promising results against various microbial strains. For example, studies have highlighted the effectiveness of triazole derivatives against fungal infections caused by Candida species .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of triazole derivatives:

Case Study 1: Synthesis and Evaluation of Triazole Derivatives
Researchers synthesized a series of triazole derivatives and evaluated their cytotoxicity using the MTT assay. Notably:

  • Compound 12e , which shares structural similarities with this compound, exhibited significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of 1.06 μM and 1.23 μM respectively .

Case Study 2: Antimicrobial Activity Assessment
A study assessed the antifungal activity of various substituted triazole compounds against multiple Candida strains. The results indicated that certain derivatives demonstrated effective inhibition at low concentrations .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis suggests that modifications in the substituents on the triazole or thiophene rings can significantly influence the biological activity of the compounds. For example:

  • The introduction of electron-withdrawing groups on the thiophene ring may enhance the overall potency against specific biological targets.

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., GSK-3β) or inflammatory targets (COX-2). Focus on the triazole-thiophene moiety for hydrogen bonding and π-π stacking .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using MOE or RDKit .

How should researchers address contradictory bioactivity data across studies?

Advanced Research Focus
Contradictions often arise from:

  • Assay Variability : Validate cytotoxicity (e.g., MTT vs. resazurin assays) using standardized cell lines (HEK293 vs. HeLa) .
  • Solubility Limits : Use DMSO stock solutions ≤0.1% to avoid solvent interference in cell-based studies .
  • Metabolite Interference : LC-MS/MS to detect degradation products in biological matrices .
    Resolution Strategy : Replicate assays under identical conditions and perform structural integrity checks (NMR post-assay) .

What are the key pharmacological targets hypothesized for this compound?

Q. Basic Research Focus

  • Kinase Inhibition : Triazolo-pyridazine derivatives show affinity for tyrosine kinases (e.g., EGFR) and serine/threonine kinases .
  • Anti-Inflammatory Activity : Thiophene carboxamide moiety may modulate COX-2 or IL-6 pathways .
    Validation Methods :
  • In Vitro : Kinase inhibition assays (ADP-Glo™) .
  • In Silico : Pharmacophore mapping for target prioritization .

How can stability and solubility challenges be mitigated during formulation?

Q. Advanced Research Focus

  • Stability : Degradation under acidic conditions (simulated gastric fluid) necessitates enteric coatings. Monitor via accelerated stability studies (40°C/75% RH for 3 months) .
  • Solubility : Use co-solvents (PEG 400) or nanoemulsions (lecithin-based) to enhance aqueous solubility (logP ~2.5) .
    Analytical Tools : DSC for polymorph screening; PXRD to detect crystalline changes .

What strategies resolve low purity during final-stage synthesis?

Q. Advanced Research Focus

  • Chromatography : Flash chromatography (silica gel, hexane/EtOAc gradients) for intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/heptane) using Hansen solubility parameters .
  • Byproduct Identification : LC-MS/MS to detect and quantify impurities (e.g., unreacted thiophene precursors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.